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Compound of Interest

Compound Name: 2-Methoxy-2-methylbutan-1-amine

Cat. No.: B1428127 Get Quote

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 2-Methoxy-2-methylbutan-1-amine. Due to the absence of publicly available experimental

spectra, this document presents predicted data based on established principles of nuclear

magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry

(MS). This guide is intended for researchers, scientists, and professionals in drug development

to aid in the identification and characterization of this compound.

Predicted Spectroscopic Data
The structural formula of 2-Methoxy-2-methylbutan-1-amine is presented below, with atoms

numbered for clarity in the subsequent spectroscopic predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The predicted ¹H and ¹³C NMR data are summarized below.

1.1.1. Predicted ¹H NMR Data

The proton NMR spectrum is expected to show six distinct signals, corresponding to the six

unique proton environments in the molecule.
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Protons (Number)
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Integration

H-1 ~ 2.7 - 2.9 Singlet 2H

H-2 ~ 3.2 - 3.4 Singlet 3H

H-4 ~ 1.0 - 1.2 Singlet 3H

H-5 ~ 1.4 - 1.6 Quartet 2H

H-6 ~ 0.8 - 1.0 Triplet 3H

-NH₂ ~ 1.0 - 2.5 (broad) Singlet (broad) 2H

1.1.2. Predicted ¹³C NMR Data

The carbon NMR spectrum is predicted to display six signals, one for each unique carbon

atom.

Carbon Atom Predicted Chemical Shift (δ, ppm)

C-1 ~ 45 - 55

C-2 ~ 75 - 85

C-3 ~ 48 - 58

C-4 ~ 20 - 30

C-5 ~ 30 - 40

C-6 ~ 5 - 15

Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands corresponding to the functional

groups present in the molecule, namely the amine (N-H), ether (C-O), and alkane (C-H)

moieties.
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Functional Group Vibration Mode
Predicted
Frequency (cm⁻¹)

Intensity

N-H (Amine)
Symmetric &

Asymmetric Stretch
3300 - 3500 Medium, Two Bands

N-H (Amine) Scissoring 1590 - 1650 Medium to Strong

C-H (Alkane) Stretch 2850 - 3000 Strong

C-O (Ether) Stretch 1050 - 1150 Strong

C-N (Amine) Stretch 1020 - 1250 Medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. The predicted monoisotopic mass is 117.1154 u. While experimental

fragmentation data is unavailable, predicted collision cross-section data for various adducts

has been reported.

Adduct m/z Predicted CCS (Å²)

[M+H]⁺ 118.12264 126.4

[M+Na]⁺ 140.10458 133.2

[M-H]⁻ 116.10809 126.4

[M+NH₄]⁺ 135.14919 148.8

[M+K]⁺ 156.07852 133.5

[M+H-H₂O]⁺ 100.11262 122.2

Expected Fragmentation: Under electron ionization (EI), the molecular ion peak (M⁺) at m/z =

117 may be observed. Common fragmentation pathways would include:

Alpha-cleavage: Loss of an ethyl radical to form a fragment at m/z = 88, or loss of a methyl

radical to form a fragment at m/z = 102. The cleavage of the C1-C2 bond to form a CH₂NH₂⁺

fragment at m/z = 30 is also highly probable.
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Loss of methoxy group: Cleavage of the C-O bond could lead to the loss of a methoxy

radical (•OCH₃), resulting in a fragment at m/z = 86.

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a liquid sample

like 2-Methoxy-2-methylbutan-1-amine.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the amine in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The

choice of solvent will depend on the solubility of the compound and the desired resolution of

the amine proton signals.

Instrument Setup: Use a spectrometer with a field strength of at least 300 MHz. Tune and

shim the instrument to optimize the magnetic field homogeneity.

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical

parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient

number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A

larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

IR Spectroscopy
Sample Preparation: For a liquid sample, the spectrum can be obtained directly by placing a

small drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record a background spectrum of the clean salt plates. Then, record the

sample spectrum over the range of 4000-400 cm⁻¹. The final spectrum is presented as the

ratio of the sample spectrum to the background spectrum.
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Mass Spectrometry
Sample Preparation: Dilute the sample to a low concentration (e.g., 1 mg/mL) in a suitable

volatile solvent such as methanol or acetonitrile.

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source

(e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

Data Acquisition: Introduce the sample into the instrument, typically via direct infusion or

coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid

Chromatography (LC-MS). Acquire the mass spectrum over a suitable m/z range (e.g., 20-

300).

Visualization of Spectroscopic Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a

novel compound.
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To cite this document: BenchChem. [Spectroscopic Characterization of 2-Methoxy-2-
methylbutan-1-amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1428127#spectroscopic-data-nmr-ir-ms-of-2-
methoxy-2-methylbutan-1-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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